molecular formula C6H11BrO2 B2873552 3-(2-Bromoethoxy)oxolane CAS No. 1339342-13-0

3-(2-Bromoethoxy)oxolane

Cat. No.: B2873552
CAS No.: 1339342-13-0
M. Wt: 195.056
InChI Key: CGZLZBOTLVAFRY-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)oxolane is an organic compound with the molecular formula C6H11BrO2 and a molecular weight of 195.05 g/mol It is a derivative of oxolane, featuring a bromoethoxy substituent at the third position of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)oxolane typically involves the reaction of oxolane derivatives with bromoethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxolane, followed by the addition of 2-bromoethanol to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethoxy)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction Reactions: The bromoethoxy group can be reduced to form ethoxy derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azidoethoxy or thiocyanatoethoxy oxolane.

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of ethoxy oxolane.

Scientific Research Applications

3-(2-Bromoethoxy)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)oxolane involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity is crucial for its role as an intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 3-(2-Bromoethoxy)oxolane is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in synthetic chemistry, offering a range of potential modifications and applications .

Properties

IUPAC Name

3-(2-bromoethoxy)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-2-4-9-6-1-3-8-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZLZBOTLVAFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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